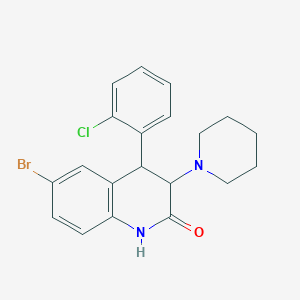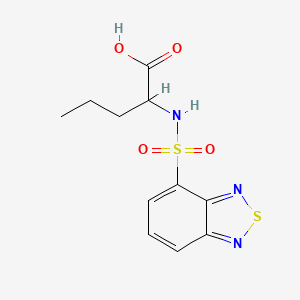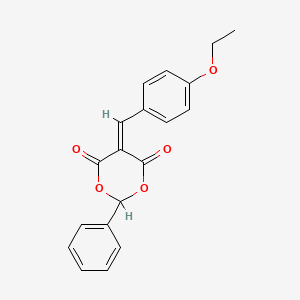![molecular formula C27H29FN4O3 B11653257 (2-Fluorophenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11653257.png)
(2-Fluorophenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluorophenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone is a complex organic compound that features a fluorophenyl group, a nitrophenyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Amination: Substitution of a nitro group with an amine group.
Coupling Reaction: Formation of the piperazine ring through a coupling reaction.
Fluorination: Introduction of the fluorine atom to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and piperazine groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology
In biological research, it may be used to study the interactions of fluorinated aromatic compounds with biological systems.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of (2-Fluorophenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl and nitrophenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The piperazine ring can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine : Contains a thiazole ring instead of a piperazine ring.
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N : Features a different core structure with similar functional groups.
(2-Fluorophenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone: Similar in structure but with variations in the substituents on the aromatic rings.
Uniqueness
The unique combination of fluorophenyl, nitrophenyl, and piperazine groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C27H29FN4O3 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
(2-fluorophenyl)-[4-[4-nitro-3-(4-phenylbutan-2-ylamino)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H29FN4O3/c1-20(11-12-21-7-3-2-4-8-21)29-25-19-22(13-14-26(25)32(34)35)30-15-17-31(18-16-30)27(33)23-9-5-6-10-24(23)28/h2-10,13-14,19-20,29H,11-12,15-18H2,1H3 |
Clé InChI |
QEHVSUWHUQFFAB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide](/img/structure/B11653185.png)
![2-Tert-butyl-2-methyl-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B11653188.png)
![N-methyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11653192.png)


![(6Z)-2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653205.png)
![methyl 4-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoate](/img/structure/B11653219.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B11653220.png)
![4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate](/img/structure/B11653227.png)
![4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653252.png)
![4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11653263.png)
![2-(2,3-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11653268.png)
![1-(4,4-dimethyl-8-nitro-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11653273.png)
